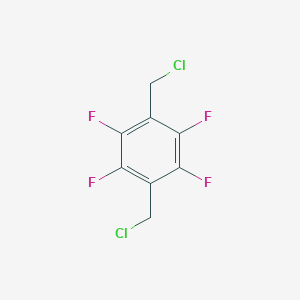

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUAASLFNKTIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)CCl)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373495 | |

| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131803-37-7 | |

| Record name | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131803-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. This document details the established synthetic route, key physical properties, and available analytical data.

Introduction

This compound (CAS No: 131803-37-7) is a polyfluorinated aromatic compound featuring two reactive chloromethyl groups.[1] The tetrafluorinated benzene ring provides unique electronic properties and metabolic stability, while the chloromethyl functionalities serve as versatile handles for further chemical transformations. These characteristics make it an attractive starting material for the synthesis of novel pharmaceutical candidates and advanced polymers.

Synthesis

The primary route for the synthesis of this compound is the electrophilic chloromethylation of 1,2,4,5-tetrafluorobenzene.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the established method for the chloromethylation of polyfluoroaromatic compounds.[2] At elevated temperatures (70-100°C), the bis-chloromethylation product is preferentially formed with yields of up to 85%.[2]

Materials:

-

1,2,4,5-tetrafluorobenzene

-

Bis(chloromethyl) ether (Caution: Highly carcinogenic)

-

Chlorosulfonic acid (Caution: Corrosive)

-

Crushed ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred and cooled (0-5°C) mixture of 1,2,4,5-tetrafluorobenzene and bis(chloromethyl) ether, slowly add chlorosulfonic acid dropwise. The rate of addition should be controlled to maintain the temperature below 5°C and to manage the evolution of HCl gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over one hour, followed by stirring for an additional hour.

-

Gradually heat the mixture to 70-100°C and maintain this temperature for approximately 1.5-3 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Characterization Data

While a complete set of publicly available experimental spectra for this compound is limited, the following physical and analytical data have been reported.

Physical Properties

| Property | Value | Source |

| CAS Number | 131803-37-7 | [1] |

| Molecular Formula | C₈H₄Cl₂F₄ | [1] |

| Molecular Weight | 247.02 g/mol | [1] |

| Melting Point | 77 °C | [3] |

| Boiling Point (Predicted) | 223.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.527 ± 0.06 g/cm³ | [3] |

Spectroscopic Data

-

¹⁹F NMR: A ¹⁹F NMR spectrum is reported to be available from Wiley-VCH.[4]

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry: Specific experimental data for the target compound is not currently available in public databases. For reference, spectroscopic data for structurally similar compounds can be consulted.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and purification.

Caption: General workflow for product characterization.

References

An In-depth Technical Guide to 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound of significant interest in synthetic chemistry. Its rigid, electron-deficient tetrafluorinated benzene core, combined with two reactive chloromethyl functional groups, makes it a valuable bifunctional building block. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and handling. Detailed experimental protocols for its synthesis and characterization are presented, alongside data tables and diagrams to facilitate its use in research and development, particularly in the fields of materials science and medicinal chemistry.

Molecular Structure and Identification

This compound possesses a symmetrical structure with a central perfluorinated benzene ring. The two chloromethyl groups are situated at the para positions (1 and 4), making the molecule a versatile linker or cross-linking agent. The high degree of fluorination significantly influences the electronic properties of the aromatic ring, rendering it electron-poor and affecting the reactivity of the benzylic positions.

Figure 1: 2D Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 131803-37-7[1] |

| Molecular Formula | C₈H₄Cl₂F₄[1] |

| InChI | InChI=1S/C8H4Cl2F4/c9-1-3-5(11)7(13)4(2-10)8(14)6(3)12/h1-2H2[1] |

| InChIKey | WEUAASLFNKTIIM-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)CCl)F)F)C(Cl)F[1] |

| Synonyms | 1,4-Bis(chloromethyl)tetrafluorobenzene, Benzene, 1,4-bis(chloromethyl)-2,3,5,6-tetrafluoro-[1] |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its high molecular weight and the presence of multiple halogen atoms.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 247.01 g/mol [1] |

| Monoisotopic Mass | 245.9626182 Da[1] |

| Physical Description | Expected to be a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform) and insoluble in water. |

Synthesis and Reactivity

Synthesis Pathway

The primary route for synthesizing this compound is through the electrophilic chloromethylation of 1,2,4,5-tetrafluorobenzene. This reaction typically involves an electrophilic aromatic substitution where the hydrogen atoms on the tetrafluorobenzene ring are replaced by chloromethyl groups. Studies on the chloromethylation of polyfluoroaromatic compounds indicate that potent reagent systems are required to overcome the deactivating effect of the fluorine atoms.[2] A common method employs bis(chloromethyl) ether in the presence of a strong acid, such as chlorosulfonic acid, at elevated temperatures to drive the reaction towards bis-substitution.[2]

Figure 2: General workflow for the synthesis of this compound.

Reactivity

The two benzylic chloride groups are excellent leaving groups, making the molecule highly susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a rigid cross-linker in polymer chemistry or as a scaffold for constructing complex molecular architectures, such as metal-organic frameworks (MOFs) or macrocycles. The electron-withdrawing nature of the perfluorinated ring enhances the electrophilicity of the benzylic carbons.

Experimental Protocols

Synthesis of this compound[2]

This protocol is adapted from general procedures for the chloromethylation of polyfluorinated aromatic compounds.

-

Reagent Preparation : In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet/scrubber.

-

Reaction Setup : Charge the flask with 1,2,4,5-tetrafluorobenzene (1 equivalent).

-

Addition of Acid : Cool the flask in an ice bath and slowly add chlorosulfonic acid (approx. 5-10 equivalents) via the dropping funnel.

-

Addition of Chloromethylating Agent : While maintaining the temperature below 10 °C, add crude bis(chloromethyl) ether (approx. 2.5-3 equivalents) dropwise.

-

Reaction : After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-100 °C. Maintain this temperature for 4-8 hours, monitoring the reaction progress by GC-MS or TLC.

-

Work-up : Cool the mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate as a solid.

-

Isolation : Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification : Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a hexane/dichloromethane mixture.

Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR : A sharp singlet in the range of δ 4.5-5.0 ppm corresponding to the four equivalent protons of the two -CH₂Cl groups.

-

Expected ¹⁹F NMR : A single resonance is expected due to the chemical equivalence of the four fluorine atoms.

-

Expected ¹³C NMR : Signals corresponding to the benzylic carbons (-CH₂Cl) and the aromatic carbons. The aromatic carbons will show splitting due to C-F coupling.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5).

-

The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |

| Eye Damage/Irritation | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |

| Target Organ Toxicity | H335: May cause respiratory irritation[1] |

Handling Precautions :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

An In-depth Technical Guide to the Reactivity of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a versatile building block in organic synthesis, characterized by two reactive benzylic chloride moieties and an electron-deficient tetrafluorinated aromatic ring. This guide provides a comprehensive overview of its reactivity with various nucleophiles, including oxygen-, nitrogen-, and sulfur-containing reagents. The primary mode of reaction is nucleophilic substitution at the chloromethyl groups, leading to a diverse array of functionalized molecules. This document details the experimental conditions, yields, and potential applications of these reactions, with a focus on providing actionable data and protocols for laboratory use.

Introduction

The unique electronic properties of this compound, stemming from the strongly electron-withdrawing nature of the fluorine atoms, render the benzylic carbons highly susceptible to nucleophilic attack. This enhanced reactivity, coupled with the bifunctional nature of the molecule, makes it an attractive precursor for the synthesis of polymers, macrocycles, and complex organic molecules with potential applications in materials science and drug discovery.

This technical guide summarizes the known reactivity of this compound with O-, N-, and S-nucleophiles, presenting quantitative data in tabular format, providing detailed experimental protocols for key transformations, and illustrating reaction pathways using Graphviz diagrams.

Reactivity with Oxygen Nucleophiles

The primary reaction with oxygen nucleophiles involves the displacement of the chloride ions to form ethers or alcohols. The most well-documented reaction is the hydrolysis to the corresponding diol.

Quantitative Data for Reactions with O-Nucleophiles

| Nucleophile | Reagent | Solvent | Temperature | Time | Product | Yield (%) |

| Hydroxide | Na₂CO₃ or K₂CO₃ | Ethanol/Water | Reflux | 6-10 h | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 78-86[1] |

Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol

This protocol is adapted from the procedure described in Chinese patent CN101973850B.[1]

Materials:

-

This compound

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of this compound, an alkali (sodium carbonate or potassium carbonate), water, and ethanol is prepared. The molar ratio of alkali to the dichloride is typically between 2:1 and 3:1. The weight ratio of water to the dichloride is between 4:1 and 6:1, and the weight ratio of ethanol to the dichloride is between 1:1 and 2:1.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature with stirring for 6 to 10 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid product, 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, is collected by filtration.

-

The product can be further purified by recrystallization if necessary.

Reaction Pathway

References

Solubility of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. Due to the limited availability of specific quantitative experimental data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information, the theoretical factors influencing its solubility, and a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in organic synthesis, materials science, and drug development.

Introduction to this compound

This compound is a halogenated aromatic compound with a central tetrafluorinated benzene ring and two chloromethyl substituents at the para positions. The presence of both highly electronegative fluorine atoms and reactive chloromethyl groups makes it a valuable, albeit specialized, building block in the synthesis of various novel organic molecules and polymers. Understanding its solubility is a critical first step for its effective use in reaction media, for purification processes, and for its potential incorporation into more complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its interactions with different solvents and thus its solubility.

| Property | Value |

| Molecular Formula | C₈H₄Cl₂F₄ |

| Molecular Weight | 247.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 77-79 °C |

| Boiling Point | 245-250 °C |

| Density | ~1.6 g/cm³ |

Qualitative Solubility Profile

Based on available literature and the principles of "like dissolves like," a qualitative solubility profile for this compound can be inferred. The high degree of fluorination and the presence of chloromethyl groups contribute to a unique solubility behavior.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Insoluble to Sparingly Soluble | The molecule is largely nonpolar due to the fluorinated aromatic ring, leading to poor interactions with highly polar and hydrogen-bonding solvents like water. Some solubility may be observed in alcohols like ethanol due to the potential for weak dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents have significant dipole moments that can interact favorably with the polar C-F and C-Cl bonds of the solute, facilitating dissolution. |

| Nonpolar Aromatic | Benzene, Toluene, Xylenes | Soluble | The aromatic core of the solute allows for favorable π-π stacking interactions with aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | Soluble | The presence of chlorine atoms in both the solute and solvent leads to compatible intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of these solvents is compatible with the solute. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The highly fluorinated nature of the solute makes it somewhat "fluorous," which can lead to reduced miscibility with purely hydrocarbon solvents. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a reliable and widely used technique.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature incubator or water bath

-

Vortex mixer and/or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE or other solvent-compatible material)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve from the standard solutions (Peak Area vs. Concentration).

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. A conceptual understanding of these factors is crucial for solvent selection and for predicting solubility trends.

Caption: Key factors influencing the solubility of an organic compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily available literature, this technical guide provides a robust framework for researchers and professionals. The qualitative solubility profile, based on chemical principles, suggests good solubility in polar aprotic, aromatic, and chlorinated solvents. For precise quantitative data, the detailed experimental protocol for the isothermal shake-flask method offers a reliable pathway. A thorough understanding of the factors influencing solubility will aid in solvent selection for synthesis, purification, and various applications of this versatile fluorinated compound.

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene (CAS No: 131803-37-7), a fluorinated aromatic compound. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the environment.

Chemical Identification and Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | α,α'-Dichloro-2,3,5,6-tetrafluoro-p-xylene, 1,4-Bis(chloromethyl)tetrafluorobenzene | [1][2] |

| CAS Number | 131803-37-7 | [1][2] |

| Molecular Formula | C8H4Cl2F4 | [1][2] |

| Molecular Weight | 247.02 g/mol | [1][2] |

| Melting Point | 81 - 86 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2] |

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols: Safe Handling and Storage

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE should be followed to prevent contamination.

Caption: Personal Protective Equipment (PPE) Donning and Doffing Workflow.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

-

Skin Protection:

-

Wear a lab coat.

-

Wear chemically resistant gloves (e.g., nitrile rubber).

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[6]

-

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[7]

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands thoroughly after handling.[6]

Storage

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed.[8]

-

Store locked up.[8]

-

Incompatible materials include bases, strong oxidizing agents, strong acids, and reducing agents.[6]

Emergency Procedures

First-Aid Measures

The following diagram illustrates the initial response to different types of exposure.

Caption: First-Aid Response Protocol for Exposure.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water. Seek medical attention if irritation occurs.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures

-

Personal Precautions:

-

Evacuate personnel to a safe area.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment.

-

-

Environmental Precautions:

-

Prevent the product from entering drains.

-

-

Methods for Cleaning Up:

-

For small spills, sweep up the solid material, taking care to avoid generating dust, and place it in a suitable container for disposal.[3]

-

For large spills, contain the spill and collect the material.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases and vapors, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.

Toxicological and Ecological Information

-

Toxicological Information: This substance is harmful if swallowed, inhaled, or in contact with the skin.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

-

Ecological Information: Data on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this chemical. Always refer to the most current Safety Data Sheet (SDS) for complete information.

References

- 1. 1,4-BIS(CHLOROMETHYL)TETRAFLUOROBENZENE - Safety Data Sheet [chemicalbook.com]

- 2. This compound | C8H4Cl2F4 | CID 2756724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical properties of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

An In-depth Technical Guide to the Physical Properties of 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄.[1][2] Its structure, featuring a tetrafluorinated benzene ring with two chloromethyl substituents, makes it a valuable intermediate in organic synthesis, particularly for the preparation of specialized polymers, pesticides, pharmaceuticals, and dyes.[1] This guide provides a comprehensive overview of its core physical properties for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifying Information

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that there are some discrepancies between reported experimental values and predicted values in the available literature.

| Property | Value | Source Type |

| Molecular Weight | 247.01 g/mol | Computed[2] |

| 247.02 g/mol | ||

| Melting Point | 77 °C | Experimental[3] |

| Boiling Point | 186 °C | Experimental[1] |

| 223.0 ± 35.0 °C | Predicted[3] | |

| Density | 1.95 g/cm³ | Experimental[1] |

| 1.527 ± 0.06 g/cm³ | Predicted[3] | |

| Flash Point | 74 °C | Experimental[1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and xylene | [1] |

Note on Physical State: There is a discrepancy in the literature regarding the physical state at room temperature. While one source describes it as a colorless liquid, another reports a melting point of 77°C, which would classify it as a solid under standard conditions.[1][3] Given the high melting point, it is most likely a solid at room temperature.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, standard laboratory procedures are employed for such characterizations. The synthesis of this compound generally involves the chloromethylation of a polyfluoroaromatic precursor.[4]

General Synthesis Method: Chloromethylation

A common method for preparing this compound is through the chloromethylation of 2,3,5,6-tetrafluorobenzene.[4] This electrophilic aromatic substitution reaction introduces the chloromethyl groups onto the benzene ring.

One cited method involves reacting 2,3,5,6-tetrafluorobenzene with a chloromethylating agent like bis(chloromethyl) ether in the presence of chlorosulfonic acid.[4] The reaction temperature can be controlled to favor either mono- or bis-chloromethylation. Higher temperatures (70-100°C) typically lead to a higher yield of the bis-chloromethylated product.[4]

Determination of Physical Properties: Standard Methodologies

-

Melting Point: The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the purified solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded.

-

Boiling Point: The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.

-

Density: The density of a solid can be determined using a pycnometer or by measuring the volume displacement of a known mass of the substance in an inert liquid in which it is insoluble.

-

Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent (e.g., water, ethanol, xylene) and observing whether it dissolves at room temperature with agitation.

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties.

Caption: Relationship between molecular structure and physical properties.

Safety Information

This compound is an organic compound that may be irritating and toxic.[1] Direct contact with the skin or eyes can cause irritation, burning, or allergic reactions.[1] It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, to prevent direct contact and inhalation of vapors.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H4Cl2F4 | CID 2756724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-BIS(CHLOROMETHYL)TETRAFLUOROBENZENE CAS#: 131803-37-7 [m.chemicalbook.com]

- 4. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on Tetrafluorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on tetrafluorobenzene derivatives. The presence of four strongly electron-withdrawing fluorine atoms significantly deactivates the aromatic ring, presenting unique challenges and opportunities in synthetic chemistry. This document details the reactivity, regioselectivity, and experimental protocols for various EAS reactions, including nitration, halogenation, and Friedel-Crafts reactions, across the three isomers of tetrafluorobenzene: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrafluorobenzene. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the necessary information to effectively utilize these versatile building blocks.

Introduction: The Challenge of Electrophilic Aromatic Substitution on Tetrafluorobenzenes

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1] However, the high electronegativity of fluorine atoms drastically reduces the electron density of the benzene ring, making it significantly less nucleophilic and thus, less reactive towards electrophiles.[2] This deactivating effect is pronounced in tetrafluorobenzenes, rendering many standard EAS conditions ineffective.

Despite this challenge, the unique electronic properties and potential for regioselective functionalization make tetrafluorobenzene derivatives valuable synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. Understanding the interplay of electronic effects and reaction conditions is paramount to successfully employing these substrates.

General Principles of Reactivity and Regioselectivity

The four fluorine atoms on the benzene ring exert a strong -I (inductive) effect, withdrawing electron density from the aromatic system.[3] This deactivation is the primary hurdle to overcome in EAS reactions. The substitution of a hydrogen atom is generally favored over the displacement of a fluorine atom under electrophilic conditions.

The position of the remaining hydrogen atoms on the tetrafluorobenzene isomers dictates the possible sites of substitution:

-

1,2,3,4-Tetrafluorobenzene: Possesses two adjacent hydrogen atoms at the 5- and 6-positions.

-

1,2,3,5-Tetrafluorobenzene: Has two hydrogen atoms at the 4- and 6-positions.

-

1,2,4,5-Tetrafluorobenzene: Features two hydrogen atoms in a para-relationship at the 3- and 6-positions.

The regioselectivity of EAS on these isomers is governed by the ability of the fluorine atoms to stabilize the intermediate arenium ion (σ-complex). While fluorine is strongly electron-withdrawing inductively, it can also donate electron density through a +M (mesomeric) effect via its lone pairs. This resonance stabilization is most effective when the positive charge of the arenium ion is located on a carbon atom bearing a fluorine atom, particularly from the ortho or para positions relative to the site of electrophilic attack.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The nitration of tetrafluorobenzenes requires potent nitrating agents due to the deactivated nature of the ring.

-

1,2,3,4- and 1,2,3,5-Tetrafluorobenzene: Successful nitration of these isomers can be achieved in high yields using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone.[4] This combination generates the highly reactive nitronium ion (NO₂⁺) necessary to overcome the ring's deactivation.

-

1,2,4,5-Tetrafluorobenzene: Interestingly, standard nitrating conditions (e.g., HNO₃/H₂SO₄) do not lead to nitration. Instead, an oxidation reaction occurs, yielding 2,5-difluoro-1,4-benzoquinone. This highlights the profound electronic influence of the fluorine substituents, which can alter the expected reaction pathway.

Table 1: Quantitative Data for Nitration of Tetrafluorobenzene Isomers

| Substrate | Reagents | Product(s) | Yield (%) | Reference |

| 1,2,3,4-Tetrafluorobenzene | fuming HNO₃, BF₃, tetramethylene sulphone | 1,2,3,4-Tetrafluoro-5-nitrobenzene | High | [4] |

| 1,2,3,5-Tetrafluorobenzene | fuming HNO₃, BF₃, tetramethylene sulphone | 1,2,3,5-Tetrafluoro-4-nitrobenzene | High | [4] |

| 1,2,4,5-Tetrafluorobenzene | HNO₃, H₂SO₄ | 2,5-Difluoro-1,4-benzoquinone | Not reported |

Halogenation

Halogenation of tetrafluorobenzenes also requires forcing conditions.

-

Bromination: The bromination of 1,2,4,5-tetrafluorobenzene can be accomplished using bromine in oleum (fuming sulfuric acid), leading to the formation of 1,4-dibromo-2,3,5,6-tetrafluorobenzene.[5]

Table 2: Quantitative Data for Halogenation of Tetrafluorobenzene Isomers

| Substrate | Reagents | Product(s) | Yield (%) | Reference |

| 1,2,4,5-Tetrafluorobenzene | Br₂, Oleum | 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | Not reported | [5] |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are particularly challenging on tetrafluorobenzene derivatives due to the strong deactivation of the ring. These reactions typically require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The electron-withdrawing nature of the fluorine atoms makes the aromatic ring a poor nucleophile, often rendering it unreactive under standard Friedel-Crafts conditions.

Successful Friedel-Crafts reactions on tetrafluorobenzenes are not widely reported in the literature, suggesting that these transformations are often low-yielding or require specialized, highly reactive electrophiles and catalysts. The strong Lewis acid catalysts can also form stable complexes with the fluorinated ring, further impeding the reaction.

Experimental Protocols

General Considerations

-

Safety: Many of the reagents used in these reactions, such as fuming nitric acid, oleum, boron trifluoride, and aluminum chloride, are highly corrosive and/or toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

Anhydrous Conditions: Friedel-Crafts reactions and reactions involving strong Lewis acids require strictly anhydrous conditions to prevent catalyst deactivation. Glassware should be oven- or flame-dried, and anhydrous solvents should be used.

Protocol: Nitration of 1,2,3,4-Tetrafluorobenzene

This protocol is based on the successful nitration method reported for polyfluorinated benzenes.[4]

Materials:

-

1,2,3,4-Tetrafluorobenzene

-

Fuming nitric acid (d > 1.5 g/mL)

-

Boron trifluoride gas

-

Tetramethylene sulphone (sulfolane), anhydrous

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a thermometer, dissolve 1,2,3,4-tetrafluorobenzene in anhydrous tetramethylene sulphone under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly bubble boron trifluoride gas through the stirred solution.

-

While maintaining the temperature and the flow of boron trifluoride, add fuming nitric acid dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (monitoring by TLC or GC-MS is recommended to determine completion).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1,2,3,4-tetrafluoro-5-nitrobenzene.

Protocol: Bromination of 1,2,4,5-Tetrafluorobenzene

This protocol is based on the reported bromination in oleum.[5]

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

Bromine (Br₂)

-

Oleum (fuming sulfuric acid, e.g., 20% SO₃)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool oleum in an ice bath.

-

Slowly add 1,2,4,5-tetrafluorobenzene to the cold, stirred oleum.

-

From the dropping funnel, add bromine dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitor by GC-MS).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Isolate the precipitated solid product by filtration.

-

Wash the solid thoroughly with water and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hexanes) to obtain pure 1,4-dibromo-2,3,5,6-tetrafluorobenzene.

Visualizing Reaction Pathways and Workflows

General Mechanism of Electrophilic Aromatic Substitution

Caption: General two-step mechanism of electrophilic aromatic substitution on an aromatic ring.

Regioselectivity in the Nitration of 1,2,3,5-Tetrafluorobenzene

Caption: Regioselectivity in the nitration of 1,2,3,5-tetrafluorobenzene.

Experimental Workflow for Nitration

Caption: A typical experimental workflow for the nitration of tetrafluorobenzenes.

Conclusion

Electrophilic aromatic substitution on tetrafluorobenzene derivatives is a challenging yet synthetically valuable area of organic chemistry. The strong deactivating effect of the fluorine atoms necessitates the use of powerful electrophiles and often harsh reaction conditions. However, the unique electronic properties of the resulting polyfluorinated aromatic compounds make them attractive targets for applications in drug discovery and materials science. This guide has provided an overview of the key principles, reaction types, and experimental considerations for performing EAS on these challenging substrates. Further research into the development of milder and more selective methods for the functionalization of tetrafluorobenzenes will undoubtedly continue to expand their utility in modern organic synthesis.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Aromatic polyfluoro-compounds. Part XXXVII. Nitration of some polyfluoro-benzenes and -biphenyls - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 6. mt.com [mt.com]

The Transformative Role of Fluorine in Modifying Benzene Ring Reactivity: A Technical Guide for Drug Development

Abstract: The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted roles of fluorine in modulating the reactivity of the benzene ring. We delve into the fundamental electronic effects of fluorine that govern its influence on electrophilic and nucleophilic aromatic substitution, as well as on the acidity and basicity of proximal functional groups. This guide presents quantitative data in structured tables for clear comparison, provides detailed experimental protocols for key reactions and analytical procedures, and utilizes visualizations to illustrate core concepts, empowering researchers in their drug discovery endeavors.

The Dichotomous Electronic Nature of Fluorine

The profound impact of fluorine on the benzene ring stems from a delicate balance of two powerful, opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect through the sigma (σ) bond.[1][2] This effect polarizes the carbon-fluorine bond, drawing electron density away from the attached carbon and, by extension, the entire aromatic ring. This inductive withdrawal decreases the electron density of the π-system, deactivating the ring towards attack by electrophiles.[3]

-

Resonance (Mesomeric) Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system.[2][4] This donation of electron density through resonance increases the electron density at the ortho and para positions. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon, this resonance donation is significantly weaker than its powerful inductive withdrawal.[5]

The net result of these competing forces is that fluorine is an overall deactivating group, yet it directs incoming electrophiles to the ortho and para positions.

Impact on Aromatic Reactivity

Electrophilic Aromatic Substitution (SEAr)

In electrophilic aromatic substitution, the benzene ring acts as a nucleophile. Due to fluorine's strong inductive electron withdrawal, fluorobenzene is less reactive than benzene. However, it is notably more reactive than other halobenzenes like chlorobenzene and bromobenzene.[3][6] This "anomalous" reactivity is because fluorine's weaker resonance effect is still more effective at stabilizing the carbocation intermediate (the sigma complex) compared to the larger halogens, where p-orbital overlap is less efficient.[5] The resonance effect directs substitution almost exclusively to the para position, with a smaller amount at the ortho position.[1][7]

| Compound | Relative Rate of Nitration (Benzene = 1) | % ortho | % meta | % para |

| Benzene | 1.0 | - | - | - |

| Fluorobenzene | 0.15 | 13 | 0 | 87 |

| Chlorobenzene | 0.033 | 30 | 1 | 69 |

| Bromobenzene | 0.030 | 37 | 1 | 62 |

| Iodobenzene | 0.18 | 38 | 2 | 60 |

| Data compiled from various sources.[1][6] |

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution, the benzene ring is attacked by a nucleophile. This reaction requires the ring to be electron-deficient, typically achieved by having strongly electron-withdrawing groups (like -NO₂) ortho or para to a leaving group. Paradoxically, fluorine, which forms the strongest single bond with carbon, is an outstanding leaving group in SNAr reactions.[8][9]

The reactivity order for halogens in SNAr is F >> Cl > Br > I.[9]

This is because the rate-determining step is the initial attack by the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). Fluorine's powerful inductive effect is uniquely effective at stabilizing this intermediate, thereby lowering the activation energy of this slow step.[7] The subsequent breaking of the C-F bond is fast and does not influence the overall reaction rate.

| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Qualitative Relative Rate | Example Quantitative Rate (vs. Chloro) |

| -F | Fastest | ~320x faster (in 2-halopyridine series)[9] |

| -Cl | Fast | 1 |

| -Br | Slower | < 1 |

| -I | Slowest | << 1 |

Influence on Acidity and Basicity (pKa)

Fluorine's ability to pull electron density can significantly impact the acidity and basicity of functional groups attached to the benzene ring or nearby. This modulation of a molecule's ionization state is critical for receptor binding, solubility, and membrane permeability in drug design.[10][11]

-

Acidity: By withdrawing electron density, fluorine stabilizes the conjugate base (e.g., a phenoxide or carboxylate ion) formed after proton loss, thereby increasing the acidity (lowering the pKa) of the parent acid.[12][13]

-

Basicity: Similarly, fluorine reduces the electron density on basic nitrogen atoms (e.g., in anilines), making the lone pair less available for protonation. This decreases the basicity (lowers the pKa of the conjugate acid).[14]

| Compound | pKa | Compound | pKa (of Conjugate Acid) |

| Phenol | 9.99 | Aniline | 4.60 |

| 2-Fluorophenol | 8.70[15][16] | 2-Fluoroaniline | 3.20[17] |

| 3-Fluorophenol | 9.28 | 3-Fluoroaniline | 3.51 |

| 4-Fluorophenol | 9.95[15] | 4-Fluoroaniline | 4.65[14][18] |

| Data compiled from various sources. |

Application in Drug Design: Enhancing Metabolic Stability

A primary application of fluorine in drug development is to enhance metabolic stability. Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a vulnerable C-H bond.[19] Replacing a hydrogen atom at such a "metabolic soft spot" with a fluorine atom can effectively block this pathway. The carbon-fluorine bond is exceptionally strong and resistant to oxidative cleavage by CYP450 enzymes.[10][19] This strategy can significantly increase a drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[20]

| Compound Pair | Description | Half-life (t½, min) in Liver Microsomes | Intrinsic Clearance (CLint) |

| UT-155 vs. 32c | Non-fluorinated indole vs. CF₃-substituted analogue | 12.35 vs. 53.71 | - vs. 1.29 mL/min/mg |

| Indole vs. 5-Fluoroindole | Parent indole vs. 5-Fluoro analogue | (low) vs. 144.2 | (high) vs. 9.0 mL/min/kg |

| Data adapted from a comparative study on indole metabolism.[20] |

Experimental Protocols

Protocol: Competitive Nitration of Benzene and Fluorobenzene

This experiment demonstrates the deactivating yet ortho, para-directing nature of fluorine in SEAr.

Methodology:

-

Preparation of Nitrating Agent: In a 25 mL Erlenmeyer flask, add acetic anhydride (1.0 mL). Cool the flask in an ice-water bath to 0-5°C. Cautiously and dropwise, add concentrated nitric acid (0.2 mL) while stirring. Keep the mixture cold.

-

Reaction Setup: In a separate 50 mL flask, combine benzene (1.0 mL), fluorobenzene (1.0 mL), and acetic anhydride (5.0 mL).

-

Nitration: To the substrate mixture, add the prepared nitrating agent (0.5 mL) dropwise while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

-

Quenching and Extraction: Pour the reaction mixture into a beaker containing 25 mL of ice water. Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (2 x 10 mL).

-

Washing: Combine the organic extracts and wash sequentially with 10 mL of 5% aqueous sodium bicarbonate solution and 10 mL of brine.

-

Drying and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent for HPLC analysis to determine the relative amounts of nitrobenzene and fluoronitrobenzene isomers.[5][21]

Protocol: Nucleophilic Aromatic Substitution (SNAr)

This experiment illustrates the high reactivity of an activated aryl fluoride with a nucleophile.

Reaction: 1-fluoro-2,4-dinitrobenzene + Piperidine → 1-(2,4-dinitrophenyl)piperidine

Methodology:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 mmol, 186 mg) in 10 mL of ethanol.

-

Nucleophile Addition: To the stirred solution, add piperidine (1.2 mmol, 0.12 mL) dropwise at room temperature.

-

Reaction Monitoring: An immediate color change to deep red/orange is typically observed, indicating the formation of the Meisenheimer complex. Stir the reaction at room temperature. The reaction is often complete within 30-60 minutes. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into 50 mL of cold water. A yellow solid product should precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 15 mL). The product can be further purified by recrystallization from ethanol to yield bright yellow crystals of 1-(2,4-dinitrophenyl)piperidine.[22]

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the pKa of an ionizable compound like a substituted phenol.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophenol in a solvent like methanol or DMSO.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 7 to pH 11 for a fluorophenol). A constant ionic strength should be maintained across all buffers.

-

Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant volume of the stock solution to a fixed volume of the buffer. The final concentration of the analyte should be identical in all cuvettes (e.g., 50 µM).

-

Spectra Acquisition: Record the full UV-Vis absorption spectrum (e.g., 250-450 nm) for each buffered solution. Also record spectra for highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to obtain the spectra of the pure acidic (HA) and pure basic (A⁻) forms, respectively.

-

Data Analysis:

-

Identify a wavelength where the absorbance of the acidic and basic forms differs significantly.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (pure HA) and maximum (pure A⁻) values.[23]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]), where the concentration ratio can be determined from the absorbance values.[4]

-

References

- 1. Relative reactivity and product distribution data for nitration of the ha.. [askfilo.com]

- 2. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe - askIITians [askiitians.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ishigirl.tripod.com [ishigirl.tripod.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ijrar.org [ijrar.org]

- 8. quora.com [quora.com]

- 9. benchchem.com [benchchem.com]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 11. Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stmarys-ca.edu [stmarys-ca.edu]

- 13. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. organicchemistryworld.quora.com [organicchemistryworld.quora.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]

- 18. pharmacyjournal.org [pharmacyjournal.org]

- 19. benchchem.com [benchchem.com]

- 20. ERIC - EJ770934 - Competitive Nitration of Benzene-Fluorobenzene and Benzene-Toluene Mixtures: Orientation and Reactivity Studies Using HPLC, Journal of Chemical Education, 2007-Apr [eric.ed.gov]

- 21. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 23. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Advanced Fluorinated Polymers Utilizing 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of advanced fluorinated polymers using 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene as a key building block. The incorporation of the tetrafluorophenylene moiety into polymer backbones imparts a unique combination of desirable properties, including exceptional thermal stability, enhanced solubility in organic solvents, chemical resistance, and low dielectric constants. These characteristics make the resulting polymers highly attractive for a range of applications in materials science, electronics, and biomedical fields.

The primary synthetic routes for polymerizing this compound involve polycondensation reactions with difunctional nucleophiles. The benzylic chloride groups of the monomer are susceptible to nucleophilic substitution, enabling the formation of various polymer architectures. This document outlines generalized protocols for the synthesis of poly(aryl ether)s, poly(thioether)s, and polyamines via reaction with bisphenols, dithiols, and diamines, respectively.

I. Overview of Synthetic Routes

The polymerization of this compound typically proceeds via step-growth polycondensation. The choice of the co-monomer dictates the nature of the resulting polymer linkage. The highly fluorinated aromatic ring enhances the reactivity of the chloromethyl groups and contributes to the unique properties of the final polymer.

dot

Caption: Overview of polycondensation routes using this compound.

II. Quantitative Data Summary

The properties of polymers derived from this compound are significantly influenced by the co-monomer and the resulting polymer structure. The tables below summarize typical quantitative data for analogous fluorinated polymers.

Table 1: Thermal Properties of Fluorinated Polymers

| Polymer Type | Co-monomer Example | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td, °C) |

| Poly(aryl ether) | Bisphenol A | 150 - 200 | > 450 |

| Poly(aryl ether) | 4,4'-(Hexafluoroisopropylidene)diphenol | 180 - 230 | > 500 |

| Poly(thioether) | 1,4-Benzenedithiol | 120 - 170 | > 400 |

| Polyamine | 1,6-Hexanediamine | 80 - 130 | > 350 |

Table 2: Physicochemical Properties of Fluorinated Polymers

| Polymer Type | Co-monomer Example | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Dielectric Constant (1 MHz) |

| Poly(aryl ether) | Bisphenol A | 20,000 - 50,000 | 1.8 - 2.5 | 2.5 - 3.0 |

| Poly(aryl ether) | 4,4'-(Hexafluoroisopropylidene)diphenol | 30,000 - 70,000 | 1.9 - 2.8 | 2.3 - 2.8 |

| Poly(thioether) | 1,4-Benzenedithiol | 15,000 - 40,000 | 1.7 - 2.4 | N/A |

| Polyamine | 1,6-Hexanediamine | 10,000 - 30,000 | 1.6 - 2.3 | N/A |

III. Experimental Protocols

The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of a Poly(aryl ether) via Williamson Ether Polycondensation

This protocol describes the synthesis of a poly(aryl ether) from this compound and a bisphenol, such as Bisphenol A.

dot

Caption: Experimental workflow for poly(aryl ether) synthesis.

Materials:

-

This compound

-

Bisphenol A (or other bisphenol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Toluene

-

Methanol

-

Deionized water

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, add an equimolar amount of the bisphenol and a 20% molar excess of anhydrous potassium carbonate.

-

Add a sufficient volume of NMP to achieve a 15-20% (w/v) solids concentration, and toluene (approximately 30% of the NMP volume).

-

Heat the mixture to reflux under a nitrogen atmosphere to azeotropically remove water for 2-4 hours.

-

After dehydration, cool the reaction mixture to approximately 80 °C and remove the toluene via the Dean-Stark trap.

-

Add an equimolar amount of this compound to the reaction mixture.

-

Heat the reaction mixture to 160-180 °C and maintain for 8-12 hours under a continuous nitrogen purge. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

-

After the polymerization is complete, cool the viscous solution to room temperature and dilute with additional NMP if necessary.

-

Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

-

Collect the fibrous polymer precipitate by filtration and wash thoroughly with deionized water and then with methanol to remove any residual salts and solvent.

-

Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.

Protocol 2: Synthesis of a Poly(thioether)

This protocol outlines the synthesis of a poly(thioether) by reacting this compound with a dithiol, such as 1,4-benzenedithiol.

dot

Caption: Experimental workflow for poly(thioether) synthesis.

Materials:

-

This compound

-

1,4-Benzenedithiol (or other dithiol)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Methanol

-

Deionized water

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve an equimolar amount of the dithiol in anhydrous DMF.

-

Add a 10% molar excess of anhydrous potassium carbonate to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the dithiolate salt.

-

In a separate flask, dissolve an equimolar amount of this compound in a minimal amount of anhydrous DMF.

-

Add the solution of the fluorinated monomer dropwise to the dithiolate solution at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 6-10 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a stirred solution of a water/methanol mixture (e.g., 1:1 v/v).

-

Collect the polymer precipitate by filtration and wash it thoroughly with deionized water and methanol.

-

Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

IV. Safety Precautions

This compound is a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Application Notes and Protocols for 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene in Polycondensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene is a versatile aromatic monomer that holds significant promise for the synthesis of advanced fluorinated polymers through polycondensation reactions. The presence of the tetrafluorinated phenyl ring imparts unique properties to the resulting polymers, including high thermal stability, chemical resistance, hydrophobicity, and specific optoelectronic characteristics. These attributes make them attractive candidates for a range of applications, particularly in the development of novel materials for the pharmaceutical and biomedical fields.

Fluorinated polymers are increasingly being explored for drug delivery applications due to their potential to enhance drug stability, improve lipophilicity for better cell membrane penetration, and create well-defined hydrophobic domains in polymer nanoparticles.[1] The carbon-fluorine bond's stability can extend a drug's lifecycle in biological systems.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a monomer in two key polycondensation reactions: Gilch polymerization to form poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) and Williamson ether synthesis to produce fluorinated poly(aryl ether)s.

Monomer Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₈H₄Cl₂F₄ |

| Molecular Weight | 247.02 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-80 °C |

| Boiling Point | 235 °C |

| Solubility | Soluble in many organic solvents such as tetrahydrofuran (THF), chloroform, and toluene. |

Application Note 1: Synthesis of Poly(2,3,5,6-tetrafluoro-p-phenylenevinylene) (PTFPV) via Gilch Polycondensation

Overview:

Gilch polymerization is a dehydrohalogenation reaction used to synthesize poly(p-phenylenevinylene)s (PPVs) and their derivatives. In this reaction, a strong base is used to eliminate hydrogen halides from a bis(halomethyl)benzene monomer, leading to the formation of a conjugated polymer. The tetrafluorinated phenyl ring in PTFPV is expected to enhance the polymer's electron affinity, thermal stability, and photoluminescence properties compared to non-fluorinated PPV.

Potential Applications in Drug Development:

The unique photophysical properties of conjugated polymers like PTFPV open avenues for their use in theranostics, where they can act as both imaging agents and components of a drug delivery system. For instance, nanoparticles formulated from PPV derivatives have been explored for targeted glioblastoma therapy, where the polymer acts as a photosensitizer for photodynamic therapy. The hydrophobic nature of the PTFPV backbone can be utilized to encapsulate hydrophobic drugs within nanoparticles, potentially improving their bioavailability.

Representative Polymer Properties:

The following table summarizes typical properties of poly(2,3,5,6-tetrafluorophenylenevinylene) synthesized from the analogous bromo-monomer, which are expected to be similar for the polymer derived from the chloro-monomer.

| Property | Value | Reference |

| Photoluminescence (PL) Emission Maxima | 485 and 515 nm (in thin film) | [2] |

| Turn-on Voltage (for LED device) | ~4.2 V | [2] |

| Thermal Stability (TGA, 5% weight loss) | > 400 °C (in N₂) | Inferred from related fluorinated polymers |

| Solubility | Generally insoluble in common organic solvents | [2] |

Experimental Protocol: Gilch Polymerization

This protocol is adapted from established Gilch polymerization procedures for related monomers.

Materials:

-

This compound (Monomer)

-

Potassium tert-butoxide (Base)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

-

In a separate flask, prepare a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the monomer solution at room temperature with vigorous stirring.

-

The reaction mixture will typically turn yellow or orange, indicating the formation of the conjugated polymer.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

After 24 hours, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and base.

-

Dry the polymer under vacuum at 60 °C to a constant weight.

Diagram of Experimental Workflow:

Application Note 2: Synthesis of Fluorinated Poly(aryl ether)s via Williamson Ether Synthesis

Overview:

Williamson ether synthesis can be adapted for polycondensation by reacting a bis(chloromethyl) aromatic monomer with a bisphenol in the presence of a base. This reaction forms a poly(aryl ether). The tetrafluorinated phenyl ring in the polymer backbone is expected to enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the dielectric constant.

Potential Applications in Drug Development:

Fluorinated poly(aryl ether)s can be designed to be amphiphilic by copolymerizing the hydrophobic fluorinated monomer with a hydrophilic monomer, such as a polyethylene glycol (PEG)-containing bisphenol. Such amphiphilic copolymers can self-assemble in aqueous solutions to form nanoparticles or micelles, which are excellent candidates for drug delivery vehicles.[3][4] The hydrophobic fluorinated core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell can provide stealth properties, prolonging circulation time in the body. Furthermore, the inherent biocompatibility of many fluorinated polymers makes them suitable for in vivo applications.[4]

Representative Polymer Properties:

The properties of fluorinated poly(aryl ether)s can vary significantly depending on the comonomer used. The table below provides representative data for a fluorinated poly(aryl ether) to illustrate the typical characteristics.

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 150 - 250 °C | Inferred from related fluorinated poly(aryl ether)s |

| Thermal Stability (TGA, 5% weight loss) | 450 - 550 °C (in N₂) | [5] |

| Dielectric Constant | 2.5 - 3.0 | [5] |

| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMAc, NMP) | [5] |

Experimental Protocol: Williamson Ether Polycondensation

This protocol is a general procedure for the synthesis of a poly(aryl ether) from a bis(chloromethyl) compound and a bisphenol.

Materials:

-

This compound (Monomer 1)

-

Bisphenol A (or other bisphenol) (Monomer 2)

-

Potassium carbonate (K₂CO₃) (Base)

-

N,N-Dimethylacetamide (DMAc) (Solvent)

-

Toluene (Azeotroping agent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet, add equimolar amounts of this compound and bisphenol A, along with an excess of potassium carbonate (2.2 eq).

-

Add DMAc and toluene to the flask.

-

Heat the mixture to reflux (around 140-150 °C) under an inert atmosphere to azeotropically remove water.

-

After the removal of water, slowly distill off the toluene to raise the reaction temperature to around 160-170 °C.

-

Maintain the reaction at this temperature for 8-12 hours with continuous stirring.

-

Cool the reaction mixture to room temperature and dilute with additional DMAc.

-

Filter the mixture to remove the inorganic salts.